molecular formula C21H35NO3 B12610375 (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol CAS No. 917222-34-5

(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol

Cat. No.: B12610375
CAS No.: 917222-34-5
M. Wt: 349.5 g/mol
InChI Key: PQJCIPWLLFHHGV-CGXNFDGLSA-N
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Description

(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and nonyl groups, along with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the use of piperidine as a starting material, followed by selective functionalization to introduce the benzyl and nonyl groups. The hydroxyl groups are often introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce deoxygenated derivatives .

Scientific Research Applications

(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The benzyl and nonyl groups contribute to the compound’s hydrophobic properties, influencing its binding affinity and specificity .

Properties

CAS No.

917222-34-5

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol

InChI

InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-11-14-18-20(24)21(25)19(23)16-22(18)15-17-12-9-8-10-13-17/h8-10,12-13,18-21,23-25H,2-7,11,14-16H2,1H3/t18-,19-,20+,21+/m1/s1

InChI Key

PQJCIPWLLFHHGV-CGXNFDGLSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O

Canonical SMILES

CCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O

Origin of Product

United States

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